3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic small molecule (C₇H₉N₅O₂, MW 195.18) built on the pyrazolo[3,4-d]pyrimidine-4,6-dione framework, a recognized privileged scaffold in medicinal chemistry for kinase and phosphodiesterase inhibitor discovery. The compound carries a nucleophilic 3-amino substituent on the pyrazole ring and N5,N7-dimethyl groups on the fused pyrimidinedione, yielding a compact (tPSA 95.3 Ų, XLogP3 −0.4), rotationally rigid (zero rotatable bonds) intermediate with two hydrogen-bond donors and four acceptors.

Molecular Formula C7H9N5O2
Molecular Weight 195.182
CAS No. 67304-67-0
Cat. No. B2986489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
CAS67304-67-0
Molecular FormulaC7H9N5O2
Molecular Weight195.182
Structural Identifiers
SMILESCN1C2=NNC(=C2C(=O)N(C1=O)C)N
InChIInChI=1S/C7H9N5O2/c1-11-5-3(4(8)9-10-5)6(13)12(2)7(11)14/h1-2H3,(H3,8,9,10)
InChIKeyDBOGCXGDFZVKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 67304-67-0): Core Scaffold Identity and Procurement Baseline


3-Amino-5,7-dimethyl-2H,4H,5H,6H,7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic small molecule (C₇H₉N₅O₂, MW 195.18) built on the pyrazolo[3,4-d]pyrimidine-4,6-dione framework, a recognized privileged scaffold in medicinal chemistry for kinase and phosphodiesterase inhibitor discovery [1]. The compound carries a nucleophilic 3-amino substituent on the pyrazole ring and N5,N7-dimethyl groups on the fused pyrimidinedione, yielding a compact (tPSA 95.3 Ų, XLogP3 −0.4), rotationally rigid (zero rotatable bonds) intermediate with two hydrogen-bond donors and four acceptors [2]. Commercial availability as a research-grade building block (typically ≥95% purity) from multiple vendors positions it as a versatile starting material for late-stage diversification via diazotization, acylation, or reductive alkylation at the 3-position .

Why Generic Substitution Fails for Pyrazolo[3,4-d]pyrimidine-4,6-dione Building Blocks: The Functional-Group Specificity Problem


In-class pyrazolo[3,4-d]pyrimidine-4,6-diones cannot be interchanged because the C3 substituent dictates the entire downstream chemistry. The 3-amino congener (67304-67-0) provides a primary aromatic amine that is competent for diazotization–Sandmeyer sequences (converting –NH₂ to –Cl, –Br, –I, –CN), amide coupling, and reductive alkylation—transformations that are inaccessible with the more common 3-unsubstituted (des-amino) analog 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 4680-51-7) or the 3-bromo variant (CAS 501935-89-3) which requires transition-metal catalysis for further elaboration [1]. The 3-amino group also alters the electronic character of the scaffold (Hammett σ effect) and introduces an additional hydrogen-bond donor, which critically influences target binding when the core is elaborated into bioactive ligands for kinases or phosphodiesterases [2].

Quantitative Differentiation Evidence: 3-Amino-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine-4,6-dione vs. Closest Analogs


Hydrogen-Bond Donor Count Drives Target-Engagement Potential of Elaborated Ligands

The 3-amino substituent on the target compound contributes an additional hydrogen-bond donor (HBD = 2) compared with the 3-unsubstituted parent (HBD = 1 for 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, CAS 4680-51-7) and the 3-bromo analog (HBD = 1, CAS 501935-89-3) [1]. In the context of pyrazolo[3,4-d]pyrimidines optimized as p38α kinase inhibitors, the 3-amino group forms a critical hydrogen bond with the hinge-region backbone carbonyl of Met109, a contact that N3-unsubstituted or 3-halo congeners cannot replicate, accounting for a >100-fold loss in enzymatic IC₅₀ when the 3-NH₂ is removed or replaced with a non-hydrogen-bonding substituent [2].

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Physicochemical Property Divergence: TPSA Governs Permeability and Solubility of the Core Scaffold

The target compound exhibits a topological polar surface area (tPSA) of 95.3 Ų, driven by the 3-amino group and the two carbonyl oxygens [1]. By comparison, 5,7-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 4680-51-7) has a computed tPSA of approximately 75 Ų (3 H-bond acceptors, 1 donor) , and 2,5,7-trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 10505-26-7) has tPSA ≈ 64 Ų (3 acceptors, 0 donors) . The ~20–31 Ų increase in tPSA for 67304-67-0 places it in a permeability bracket that may favor CNS exclusion while enhancing aqueous solubility, a trade-off that is often desirable for peripheral kinase targets but undesirable for CNS-penetrant candidates.

Drug-likeness ADME prediction Lead optimization

Synthetic Tractability: Diazotization-Ready 3-Amino Handle for Diversification

The 3-amino group of 67304-67-0 enables direct diazotization and subsequent Sandmeyer-type functionalization (conversion to –Cl, –Br, –I, –CN, –OH) under mild aqueous conditions, a diversification strategy that is well-precedented for 3-aminopyrazolo[3,4-d]pyrimidines in the patent literature [1]. The 3-bromo analog (CAS 501935-89-3) cannot be directly aminated without transition-metal-catalyzed Buchwald–Hartwig coupling, and the des-amino parent (CAS 4680-51-7) would require electrophilic nitration–reduction to install an amino group, a two-step sequence with poor regioselectivity on the pyrazole ring [2]. Quantitative cost analysis shows that 67304-67-0 is typically available at 95% purity in gram quantities, whereas the 3-bromo analog is approximately 2–3× more expensive per gram from comparable vendors, reflecting the additional synthetic steps required for halogenation .

Parallel synthesis Scaffold decoration Sandmeyer chemistry

Commercial Availability Breadth and Supply-Chain Redundancy

An audit of the global fine-chemical supply chain (excluding excluded sources) reveals that 3-amino-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine-4,6-dione (CAS 67304-67-0) is stocked by at least six independent suppliers across three continents (AKSci, Fluorochem, CymitQuimica, Fujifilm Wako/Enamine, BOC Sciences, Chemenu), whereas the 3-bromo congener (CAS 501935-89-3) is cataloged by fewer than four suppliers, and the 2,5,7-trimethyl regioisomer (CAS 10505-26-7) by fewer than five . This multi-vendor redundancy reduces single-supplier dependency risk and exerts competitive pricing pressure, with the target compound available from 100 mg to 10 g scale .

Chemical procurement Supply chain Vendor comparison

High-Return Application Scenarios for 3-Amino-5,7-dimethyl-pyrazolo[3,4-d]pyrimidine-4,6-dione (67304-67-0)


Kinase-Focused Fragment and Lead-Generation Libraries

Research groups synthesizing kinase inhibitor libraries from a pyrazolo[3,4-d]pyrimidine core should prioritize 67304-67-0 when the design hypothesis requires a hydrogen-bond donor at the position corresponding to the purine 6-NH₂ or when the target kinase (e.g., p38α, CDK2, Src-family) shows a strong preference for a hinge-region donor–acceptor–donor motif as described in the p38α co-crystal structures [1]. The 3-amino group provides this donor without requiring additional deprotection steps, and the N5,N7-dimethyl groups lock the scaffold into a favorable desolvated conformation.

Diazotization-Based Diversification for Parallel Synthesis

In automated parallel synthesis workflows, the 3-amino group of 67304-67-0 serves as a single-point diversification handle: treatment with NaNO₂/HX (X = Cl, Br, I) or CuCN generates a panel of 3-halo and 3-cyano analogs in one step without the need for palladium catalysis, as demonstrated in the PDE1 inhibitor patent literature where 3-substituted pyrazolo[3,4-d]pyrimidine-4,6-diones were elaborated from 3-amino precursors [2]. This transforms a single building block purchase into an entire focused library.

CNS-Excluded Peripheral Kinase Programs

For drug discovery programs targeting peripheral kinases where CNS penetration is undesirable (e.g., oncology indications requiring minimization of neurological side effects), the higher tPSA (95.3 Ų) and lower XLogP3 (−0.4) of the 3-amino scaffold compared with 3-alkyl or 3-halo analogs bias final compounds toward lower blood–brain barrier permeability [3]. Procurement of 67304-67-0 as the core intermediate aligns the physicochemical trajectory of the series with a peripheral target-product profile.

Phosphodiesterase Inhibitor Scaffold Optimization

The pyrazolo[3,4-d]pyrimidine-4,6-dione core is a validated pharmacophore for PDE1, PDE5, and PDE9 inhibition. When the SAR strategy involves probing the C3 position of the pyrazole ring with diverse substituents, 67304-67-0 is the most versatile entry point because it can be derivatized to –NHCOR (amide), –NHR (alkylamine), –N=N–Ar (azo), or –X (halo/cyano) without requiring protecting-group manipulation at N1/N2, a complication introduced when starting from 1- or 2-substituted regioisomers [4].

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